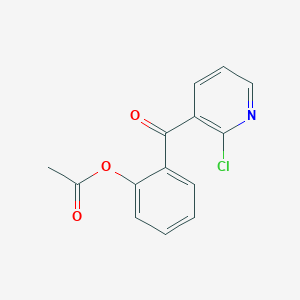

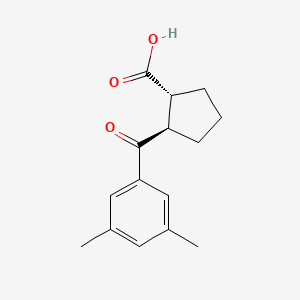

3-(2-Acetoxybenzoyl)-2-chloropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Acetoxybenzoyl)-2-chloropyridine, also known as 2-ACP, is a chemical compound that has been widely studied due to its potential applications in different scientific fields. It is a substituted pyridine derivative that is used as a starting material in the synthesis of a variety of heterocyclic compounds. It can also be used as a catalyst for organic reactions.

科学的研究の応用

Application 1: Prevention of Atherothrombotic Events

- Summary of the Application : “3-(2-Acetoxybenzoyl)-2-chloropyridine” is a part of a series of N-oxide derivatives synthesized and characterized as potential antiplatelet/antithrombotic compounds . These compounds are being studied for their potential to prevent thrombotic events, which are the main outcome of many cardiovascular diseases .

- Methods of Application/Experimental Procedures : The compounds were synthesized and their antiplatelet/antithrombotic properties were evaluated by inhibiting platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . They were also tested in mice for their ability to protect against pulmonary thromboembolism induced by a mixture of collagen and epinephrine .

- Results/Outcomes : All compounds inhibited platelet aggregation and protected mice from pulmonary thromboembolism . In particular, the benzofuroxan derivatives were the most active compounds, reducing thromboembolic events by up to 80% . One of the N-oxide derivatives, 14a, did not induce genotoxicity in vivo and emerged as a new antiplatelet/antithrombotic prototype useful for the prevention of atherothrombotic events .

Application 2: Neuroprotection and Angiogenesis

- Summary of the Application : Diosgenin, a natural product with a steroidal structure, has a wide range of clinical applications. It shows great potential in the treatment of blood clots and nerve damage. To enhance the bioavailability and efficacy of diosgenin, eighteen diosgenin-amino acid derivatives were designed and synthesized .

- Methods of Application/Experimental Procedures : The neuroprotective effects of these compounds were evaluated by the SH-SY5Y cell line and the biosafety was evaluated by the H9c2 cell line .

- Results/Outcomes : Some of the derivatives’ activities (EC 50 < 20 μM) were higher than the positive control edaravone (EC 50 = 21.60 ± 3.04 μM). Among them, DG-15 (EC 50 = 6.86 ± 0.69 μM) exhibited the best neuroprotection .

Application 3: Cerebroprotective Compounds

- Summary of the Application : A systematic series of O-acetylated 2-, 3-, and 4-hydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid derivatives based on glycine and glycylglycine were synthesized .

- Methods of Application/Experimental Procedures : The solubilities of the compounds synthesized were increased and the effects of alkali metal cations on biological activity were studied by preparing the potassium and lithium salts .

- Results/Outcomes : The most marked cerebroprotective proteins in cerebral ischemia were found with the lithium salt of 2-acetoxybenzoylglycylglycine .

Application 4: Diosgenin-Amino Acid Derivatives

- Summary of the Application : Diosgenin, a natural product with a steroidal structure, has a wide range of clinical applications in China. It also shows great potential in the treatment of blood clots and nerve damage. To enhance the bioavailability as well as efficacy of diosgenin, eighteen diosgenin-amino acid derivatives were designed and synthesized .

- Methods of Application/Experimental Procedures : The neuroprotective effects of these compounds were evaluated by the SH-SY5Y cell line and the biosafety was evaluated by the H9c2 cell line .

- Results/Outcomes : The results displayed that part of the derivatives’ activities (EC 50 < 20 μM) were higher than positive control edaravone (EC 50 = 21.60 ± 3.04 μM), among which, DG-15 (EC 50 = 6.86 ± 0.69 μM) exhibited the best neuroprotection .

Application 5: Cerebroprotective Compounds

- Summary of the Application : A systematic series of O-acetylated 2-, 3-, and 4-hydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid derivatives based on glycine and glycylglycine were synthesized .

- Methods of Application/Experimental Procedures : The solubilities of the compounds synthesized were increased and the effects of alkali metal cations on biological activity were studied by preparing the potassium and lithium salts .

- Results/Outcomes : The most marked cerebroprotective proteins in cerebral ischemia were found with the lithium salt of 2-acetoxybenzoylglycylglycine .

Safety And Hazards

将来の方向性

Diosgenin and its derivatives have shown potential in the treatment of various conditions, including neurological diseases . This suggests that “3-(2-Acetoxybenzoyl)-2-chloropyridine” and similar compounds could have potential applications in the future, although specific future directions are not provided in the searched resources.

特性

IUPAC Name |

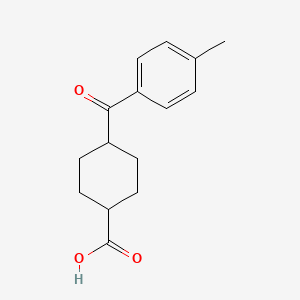

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQVGUSREDHOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642176 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxybenzoyl)-2-chloropyridine | |

CAS RN |

898786-35-1 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)